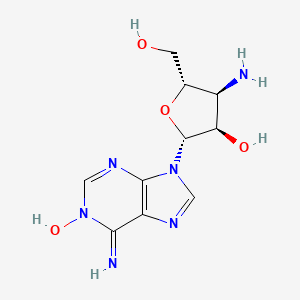

Adenosine, 3'-amino-3'-deoxy-, 1-oxide

Description

Contextualization within Purine (B94841) Nucleoside Chemistry Research

Purine nucleosides, such as adenosine (B11128), are fundamental components of nucleic acids (DNA and RNA) and play critical roles in cellular metabolism and signaling. The inherent biological importance of these molecules has driven extensive research into the synthesis and evaluation of their structural analogs. The goal of this research is often to create compounds that can selectively interact with, and thereby probe or modulate, the biological machinery that recognizes natural nucleosides. This includes enzymes like kinases and polymerases, as well as receptors on the cell surface.

Overview of Structural Modifications in Adenosine Analogs for Biological Inquiry

To achieve desired biological effects, researchers have systematically modified the two main components of the adenosine molecule: the purine base (adenine) and the ribose sugar. Modifications to the adenine (B156593) ring, such as at the N6-position, can alter receptor binding and metabolic stability. Changes to the ribose moiety, particularly at the 2', 3', and 5' positions, are crucial for influencing activities such as chain termination in nucleic acid synthesis or interaction with ATP-binding sites in enzymes. The introduction of an amino group at the 3'-position, as seen in 3'-amino-3'-deoxyadenosine (B1194517) , and the oxidation of the N1-position of the adenine ring to form an N-oxide are key examples of such strategic modifications.

Historical Development of Research on 3'-Amino-3'-deoxyadenosine and Adenosine N1-Oxides

The parent compound, 3'-amino-3'-deoxyadenosine , was isolated from the fermentation broth of the fungus Helminthosporium sp. and later from Cordyceps militaris. acs.orgnih.gov Its discovery as a naturally occurring nucleoside with significant antitumor properties spurred further investigation into its synthesis and biological activity. acs.org Early research demonstrated its ability to inhibit tumor growth in various models. acs.org

The concept of N-oxidation of purine nucleosides also has a history rooted in the quest for novel bioactive compounds. A key early publication by Gerber in 1964 specifically described the synthesis of 3'-Amino-3'-deoxyadenosine 1-N-Oxide . acs.org Research on a related compound, 3'-deoxyadenosine N1-oxide (the N-oxide of cordycepin), has shown that this modification can influence the compound's metabolic fate and antitumor activity, particularly when used in combination with adenosine deaminase inhibitors. nih.gov

Significance of Adenosine Derivatives in Modulating Biological Pathways for Research Purposes

Adenosine derivatives are invaluable tools for dissecting complex biological pathways. By acting as agonists or antagonists of adenosine receptors, or as inhibitors of enzymes that process adenosine or ATP, these analogs can elucidate the roles of specific proteins in cellular processes. For instance, the triphosphate form of 3'-amino-3'-deoxyadenosine has been used as a probe to study the substrate specificity of ATP-requiring enzymes and as a terminator of RNA synthesis. chemrxiv.org The antitumor effects of some adenosine analogs are attributed to their ability to be metabolized into their triphosphate forms, which can then interfere with DNA and RNA synthesis or other ATP-dependent processes. nih.gov Furthermore, analogs of 3'-amino-3'-deoxyadenosine have been shown to inhibit the replication of HIV-1, highlighting their potential in antiviral research. nih.gov The modulation of purinergic signaling by such compounds is a key area of investigation for its implications in inflammation, neurotransmission, and cancer. nih.gov

Detailed Research Findings

The chemical and biological properties of Adenosine, 3'-amino-3'-deoxy-, 1-oxide can be inferred from studies on its parent compound and other closely related analogs.

Chemical Properties

The introduction of the N-oxide at the 1-position of the adenine ring and the amino group at the 3'-position of the ribose significantly alters the electronic and steric properties of the molecule compared to adenosine. While specific experimental data for This compound is scarce, the properties of the closely related 3'-Deoxyadenosine 1-oxide (cordycepin N-oxide) provide valuable insights.

| Property | Value (for 3'-Deoxyadenosine 1-oxide) | Reference |

| Molecular Formula | C10H13N5O4 | nih.gov |

| Molecular Weight | 267.24 g/mol | nih.gov |

| XLogP3 | -1.9 | nih.gov |

| Hydrogen Bond Donor Count | 4 | nih.gov |

| Hydrogen Bond Acceptor Count | 7 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

This data is for 3'-Deoxyadenosine 1-oxide as a proxy due to the limited availability of experimental data for this compound.

Biological Activity and Research Applications

The biological activity of 3'-amino-3'-deoxyadenosine and its derivatives has been a subject of considerable research. The N1-oxide derivative is expected to share some of these activities, potentially with altered potency or selectivity.

| Biological Activity/Application | Findings | References |

| Antitumor Activity | 3'-amino-3'-deoxyadenosine was identified as an antitumor agent. acs.org The related 3'-deoxyadenosine N1-oxide shows synergistic antitumor effects in mice when combined with adenosine deaminase inhibitors. nih.gov | acs.orgnih.gov |

| Antiviral Activity | Analogs of 3'-amino-3'-deoxyadenosine inhibit the replication of HIV-1, likely by interfering with reverse transcription. nih.gov | nih.gov |

| Enzyme Inhibition | The triphosphate of 3'-amino-3'-deoxythymidine is a competitive inhibitor of DNA polymerase. nih.gov The triphosphate of 3'-amino-3'-deoxyadenosine acts as a terminator of RNA synthesis. chemrxiv.org | chemrxiv.orgnih.gov |

| Metabolic Studies | 3'-deoxyadenosine N1-oxide is metabolized by reduction to 3'-deoxyadenosine , which is then either phosphorylated to the active triphosphate or deaminated. nih.gov | nih.gov |

Structure

3D Structure

Properties

CAS No. |

94714-49-5 |

|---|---|

Molecular Formula |

C10H14N6O4 |

Molecular Weight |

282.26 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-4-amino-2-(1-hydroxy-6-iminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H14N6O4/c11-5-4(1-17)20-10(7(5)18)15-2-13-6-8(12)16(19)3-14-9(6)15/h2-5,7,10,12,17-19H,1,11H2/t4-,5-,7-,10-/m1/s1 |

InChI Key |

JXFCJWXAJPVONT-QYYRPYCUSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O)N=CN(C2=N)O |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)N)O)N=CN(C2=N)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Adenosine, 3 Amino 3 Deoxy , 1 Oxide and Its Analogs

Stereoselective Synthesis of 3'-Amino-3'-deoxynucleoside Scaffolds

The construction of the 3'-amino-3'-deoxynucleoside core is a pivotal step that dictates the stereochemical integrity of the final molecule. The primary challenge lies in the selective introduction of an amino group at the C3' position of the ribose sugar, typically with a specific (ribo) configuration. A common and effective strategy involves the synthesis of a 3'-azido-3'-deoxynucleoside intermediate, as the azido (B1232118) group serves as a stable and reliable precursor to the amine. nih.gov

One established pathway begins with a suitable ribonucleoside. The 2'- and 5'-hydroxyl groups are protected, often simultaneously, leaving the 3'-hydroxyl group accessible for modification. This intermediate then undergoes a reaction sequence to invert the stereochemistry at the C3' position and introduce the azido group. A subsequent, often catalytic, reduction of the azido group yields the desired 3'-amino functionality. nih.gov For instance, a procedure has been developed for the synthesis of 3'-amino-3'-deoxyribonucleosides of various bases by condensing trimethylsilylated bases with a peracylated 3-azido-3-deoxyribose derivative, followed by reduction of the azide. nih.gov

Alternative approaches focus on building the aminodeoxysugar first and then performing the glycosylation step. Efficient syntheses of protected 3-amino-3,6-dideoxyaminosugars have been achieved where a key step is a highly stereoselective titanium-mediated aldol (B89426) addition. nih.gov These advanced carbohydrate intermediates can then be coupled with a purine (B94841) base to form the nucleoside scaffold. Recent studies have also explored potentially prebiotic synthesis routes for 3'-amino-3'-deoxyribonucleosides from simple feedstocks, highlighting the fundamental importance of this structural motif. chemrxiv.org The substitution of the 3'-hydroxyl with a more nucleophilic 3'-amino group has been shown to significantly enhance nonenzymatic, template-directed oligomerization, a process of interest in origins-of-life research. chemrxiv.orgrsc.org

Targeted Oxidation Methodologies for N1-Oxide Formation in Adenosine (B11128) Derivatives

The introduction of an oxide at the N1 position of the adenine (B156593) base transforms the electronic properties of the purine ring system. This modification requires a targeted oxidation reaction that is selective for the N1 position over other potentially reactive nitrogen atoms (N3, N7, and the exocyclic N6). Achieving such regioselectivity is a significant chemical challenge.

One-electron oxidation reactions of purine bases can lead to the formation of radical cations, which are key intermediates in oxidative damage pathways. nih.gov In cellular systems, the guanine (B1146940) radical cation is a major species, but similar principles apply to adenine. The subsequent reactions of these radicals, such as hydration or deprotonation, lead to various oxidized products. nih.gov For synthetic purposes, controlled oxidation using chemical reagents is necessary. While direct N1-oxidation of adenosine itself is complex, methodologies developed for purine N-oxidation can be adapted. The reactivity of the different nitrogen atoms in the purine ring towards oxidation is influenced by factors such as the solvent, the oxidizing agent, and the presence of substituents on the purine and ribose rings. For a substrate like 3'-amino-3'-deoxyadenosine (B1194517), the electronic and steric effects of the aminodeoxyribose moiety would influence the outcome of the oxidation reaction.

Regioselective Functionalization Techniques for Nucleoside Modification

The synthesis of analogs of Adenosine, 3'-amino-3'-deoxy-, 1-oxide relies heavily on the ability to selectively modify specific positions on the nucleoside scaffold without the need for extensive protection-deprotection sequences. acs.org Regioselective functionalization allows for the precise introduction of chemical groups at the desired hydroxyls of the ribose moiety or at specific atoms of the purine base. nih.gov

Recent advances have provided catalytic strategies for the regioselective acylation of specific hydroxyl groups on the pentose (B10789219) unit, a key step in preparing many nucleoside prodrugs. acs.org N-heterocyclic carbenes, for example, have been used to catalyze the selective acylation of the pentose unit of unprotected nucleosides. acs.org Similarly, enzymatic catalysis and specific chemical reagents can achieve regioselective deacetylation, providing access to partially substituted nucleoside intermediates. nih.gov

For modification of the purine base, transition metal-catalyzed cross-coupling reactions that proceed via direct C-H bond activation have become powerful tools. mdpi.com These methods allow for the functionalization of the C6 or C8 positions of purines. For instance, a highly regioselective C6–H hydroxylalkylation of purine nucleosides has been reported using an α-C(sp3)–H functionalization of alcohols, avoiding the need for metal catalysts or protecting groups. acs.org An electrochemical approach has also been developed for the C6-selective hydroxyalkylation of purine nucleosides with alcohols. acs.org Such techniques are invaluable for creating a library of analogs with diverse substituents on the purine ring for structure-activity relationship (SAR) studies.

Design and Synthesis of Prodrug Conjugates for Modulated Biological Activity

Nucleoside analogs often face challenges such as poor membrane permeability, rapid metabolic deactivation, and dependence on cellular kinases for activation. nih.govumbreitkatalog.de Prodrug strategies are designed to overcome these limitations by masking key functional groups with biolabile moieties. ump.edu.pl These promoieties are cleaved intracellularly, releasing the active parent drug. nih.gov For a molecule like this compound, prodrug approaches can enhance cellular uptake, protect it from enzymatic degradation, and bypass the often rate-limiting initial phosphorylation step. acs.orgacs.org

A common prodrug strategy involves the esterification of the remaining free hydroxyl groups on the ribose moiety (i.e., the 5'- and 2'-OH groups). Attaching a lipophilic acyl group, such as a valyl ester (as seen in the prodrug Valacyclovir), can significantly increase the compound's lipophilicity, thereby enhancing its ability to cross cell membranes via passive diffusion. ump.edu.plnih.gov The ester bond is designed to be readily cleaved by intracellular esterases to release the active nucleoside analog.

Amidation strategies can also be employed, particularly by modifying the 3'-amino group or the exocyclic N6-amino group of the adenine base. These modifications can alter the compound's solubility, stability, and interaction with biological targets. The choice of the conjugated acid can be tailored to influence the prodrug's properties.

| Promoieties | Rationale for Use | Cleavage Mechanism | Key References |

|---|---|---|---|

| Valyl Ester | Increases lipophilicity; potential for active transport via peptide transporters. | Intracellular esterases. | nih.gov |

| Pivaloyloxymethyl (POM) | Masks phosphate (B84403) groups; increases lipophilicity. | Esterases, followed by chemical rearrangement. | nih.govacs.org |

| Fatty Acyl Chains | Dramatically increases lipophilicity for membrane interaction. | Intracellular esterases. | ump.edu.pl |

| Amino Acid Amides | Modulates solubility and hydrogen bonding potential. | Intracellular amidases. | beilstein-journals.org |

The ProTide (pronucleotide) technology is a highly successful prodrug strategy that delivers the monophosphorylated version of a nucleoside analog into the cell, bypassing the often inefficient first kinase-mediated phosphorylation step. acs.orgnih.gov This is particularly relevant for compounds that are poor substrates for cellular kinases. The ProTide approach masks the negative charges of the phosphate group, increasing lipophilicity and facilitating cell entry. nih.gov

| Component | Function | Common Examples | Key References |

|---|---|---|---|

| Aryl Group | Masks phosphate charge; serves as a leaving group during activation. | Phenyl, Naphthyl | nih.govnih.gov |

| Amino Acid Ester | Masks phosphate charge; cleaved by esterases to initiate activation cascade. | L-Alanine methyl ester, L-Tryptophan methyl ester | nih.govnih.gov |

| Phosphorus Center | Forms a phosphoramidate bond with the amino acid and a phosphoester bond with the nucleoside. | P(V) | rsc.org |

The conjugation of amino acids to nucleoside analogs is a powerful strategy to enhance cellular uptake by hijacking the body's natural nutrient transport systems. nih.gov Many cells express specific transporters for amino acids and small peptides, such as the human oligopeptide transporter 1 (hPEPT1). nih.gov By attaching an amino acid or a dipeptide to the nucleoside, the resulting conjugate can be recognized and actively transported into the cell, leading to higher intracellular concentrations than could be achieved by passive diffusion alone. nih.govmeddocsonline.org

This strategy is a key feature of both simple ester prodrugs (e.g., valganciclovir) and more complex phosphoramidate prodrugs. nih.govnih.gov Studies have shown that conjugates involving specific amino acids can direct the drug to certain tissues where the corresponding transporters are highly expressed. nih.gov Furthermore, conjugation with polycationic peptides, such as poly-arginine, or other cell-penetrating peptides (CPPs), can facilitate highly efficient translocation across the cell membrane through mechanisms that may be independent of specific transporters. bioorganic-chemistry.commdpi.com Docking studies of nucleoside-amino acid conjugates have provided insights into their molecular interactions, revealing, for example, that the free amino group can form key hydrogen bonds with target enzymes. nih.gov

Synthesis of Bioactive Analogues for Structure-Activity Relationship (SAR) Studies

The generation of bioactive analogs of this compound is fundamental to understanding its structure-activity relationship (SAR). These studies involve the systematic modification of the parent molecule to probe the chemical features essential for its biological activity. Key areas of modification include the ribose moiety, particularly at the 3'-position, and the purine ring.

Modification at the 3'-Position for Altered Ribose Conformational Dynamics

The conformation of the ribose sugar, often described by its pucker (North or South), is a critical determinant of a nucleoside analog's biological activity. Modifications at the 3'-position of this compound are strategically designed to alter these conformational dynamics and assess the impact on biological targets.

One synthetic approach involves the acylation of the 3'-amino group to introduce a variety of substituents. This process typically starts with the commercially available 3'-amino-3'-deoxyadenosine. The 3'-amino group can be acylated using different reagents to yield a library of amide derivatives. Subsequent oxidation of the N1-position of the adenine ring, often using m-chloroperoxybenzoic acid (mCPBA), produces the final 1-oxide analogs.

For instance, researchers have synthesized a series of 3'-N-acyl derivatives to explore the impact of the size and nature of the acyl group on activity. The synthesis of 3'-N-acetyl-3'-deoxyadenosine 1-oxide would involve the reaction of 3'-amino-3'-deoxyadenosine with acetic anhydride, followed by N-oxidation.

Another key strategy involves the introduction of fluorine at the 2'-position of the arabinofuranosyl ring. The synthesis of 3'-amino-2'-fluoro-2',3'-dideoxyadenosine and its subsequent N-oxidation to the 1-oxide allows for the study of how the electronegative fluorine atom influences ribose conformation and biological interactions.

The table below summarizes some modifications at the 3'-position and their synthetic precursors.

| Target Analog | Precursor Compound | Key Synthetic Step |

| 3'-N-Acyl-3'-deoxyadenosine 1-oxide | 3'-Amino-3'-deoxyadenosine | Acylation of the 3'-amino group, followed by N1-oxidation. |

| 3'-Amino-2'-fluoro-2',3'-dideoxyadenosine 1-oxide | 3'-Azido-2'-fluoro-2',3'-dideoxyadenosine | Reduction of the 3'-azido group to an amino group, followed by N1-oxidation. |

Purine Ring Substitutions and Their Synthetic Routes

Modifications to the purine ring of this compound are another critical avenue for SAR studies. Substitutions at various positions of the adenine base can alter the molecule's electronic properties, hydrogen bonding capacity, and steric profile, thereby modulating its biological activity.

Synthetic routes to purine-modified analogs often involve the initial synthesis of the modified purine base, which is then coupled with a protected ribose derivative. For example, to create a 2-substituted analog, a 2-halopurine can be used as a starting material. The halogen can be displaced with various nucleophiles to introduce diversity at this position. Following the construction of the desired purine, a glycosylation reaction is performed with a protected sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

A common pathway to introduce the 3'-amino group involves the synthesis of a 3'-azido-3'-deoxyribosyl intermediate. The azido group serves as a stable precursor to the amino group and can be reduced later in the synthetic sequence, typically after the purine and ribose moieties have been coupled and the N1-oxide has been formed.

For instance, the synthesis of a 2-chloro-3'-amino-3'-deoxyadenosine 1-oxide would involve the glycosylation of 2,6-dichloropurine (B15474) with a suitable ribose derivative, followed by amination at the 6-position, introduction of the 3'-azido group, reduction to the 3'-amino group, and finally N1-oxidation.

The table below outlines synthetic routes for some purine-modified analogs.

| Target Analog Position | Synthetic Strategy | Key Intermediates |

| C2-Position | Start with a 2-substituted purine (e.g., 2-chloropurine) for glycosylation. | 2-Substituted adenine, Protected ribose derivative. |

| C6-Position | Displacement of a leaving group at the 6-position (e.g., chloro or methoxy) with various nucleophiles. | 6-Chloropurine riboside, Amines/alcohols. |

| C8-Position | Direct lithiation at the C8-position followed by quenching with an electrophile. | Protected adenosine derivative, Organolithium reagent. |

Scalable Synthesis and Yield Optimization for Research Applications

The transition from laboratory-scale synthesis to the production of larger quantities of this compound is essential for comprehensive preclinical evaluation. This scale-up requires the optimization of synthetic routes to improve efficiency, yield, and cost-effectiveness.

Initial synthetic methods often rely on protecting group strategies and chromatographic purification, which can be cumbersome and expensive for large-scale production. Therefore, research efforts are directed towards developing more streamlined processes.

One key area of optimization is the glycosylation step. The use of enzymatic catalysts, such as purine nucleoside phosphorylase (PNP), can offer high stereoselectivity and avoid the need for extensive protecting group manipulation. For example, a modified purine base can be coupled with a ribose-1-phosphate (B8699412) derivative in the presence of PNP to form the desired nucleoside.

The development of robust crystallization methods for the final product and key intermediates is also a priority. Crystallization can provide a highly pure product without the need for column chromatography, significantly simplifying the purification process and reducing costs.

The table below highlights key considerations for scalable synthesis.

| Synthetic Step | Laboratory-Scale Method | Scalable Approach | Rationale for Change |

| Glycosylation | Chemical coupling with protecting groups | Enzymatic synthesis (e.g., using PNP) | Higher stereoselectivity, fewer steps, milder conditions. |

| 3'-Amino Introduction | Reduction of 3'-azido with LiAlH4 | Catalytic transfer hydrogenation of 3'-azido | Improved safety, easier workup, avoids metal hydrides. |

| Purification | Silica gel chromatography | Crystallization | Higher throughput, lower cost, reduced solvent waste. |

| N-Oxidation | mCPBA in chlorinated solvents | Alternative oxidizing agents in greener solvents | Improved safety and environmental profile. |

Molecular Mechanisms of Action and Intracellular Signaling Pathway Modulation by Adenosine, 3 Amino 3 Deoxy , 1 Oxide and Its Derivatives

Interactions with Adenosine (B11128) Receptor Subtypes (A1, A2A, A2B, A3)

Adenosine receptors, a class of G-protein coupled receptors (GPCRs), are primary targets for adenosine analogs. These receptors are categorized into four subtypes: A1, A2A, A2B, and A3. The interaction of adenosine derivatives with these subtypes can trigger or block a cascade of intracellular events.

While specific studies on the agonist and antagonist profile of Adenosine, 3'-amino-3'-deoxy-, 1-oxide are not extensively detailed in the available literature, the activity of its parent compound, 3'-deoxyadenosine (cordycepin), provides significant insight. Cordycepin (B1669437) is proposed to act as an agonist at adenosine receptors, capable of interacting with all four subtypes (A1, A2A, A2B, and A3). fortunejournals.com This interaction is believed to be a key mechanism behind its various pharmacological effects, including anti-inflammatory and cytoprotective actions. fortunejournals.comfortunejournals.com For instance, the activation of A3 receptors by cordycepin has been linked to the induction of apoptosis in cancer cells. fortunejournals.com

Derivatives of adenosine can exhibit varied profiles. Structural modifications, such as substitutions on the adenine (B156593) ring or constraints on the ribose moiety, can dramatically alter a compound's efficacy, sometimes converting a potent agonist into an antagonist. For example, the introduction of a 2-chloro group combined with an N6-substitution in certain adenosine derivatives has been shown to produce potent A3 receptor antagonists.

The affinity of adenosine and its analogs for the different receptor subtypes varies. Endogenous adenosine typically shows high affinity for A1 and A2A receptors and a lower affinity for A2B and A3 receptors. fortunejournals.com In contrast, its analog cordycepin demonstrates a good affinity for all four subtypes. fortunejournals.com

Binding affinity is a critical determinant of a compound's biological activity. Studies on various adenosine derivatives at the human A3 adenosine receptor have demonstrated that specific structural modifications significantly impact binding. For instance, N6-substituted and ring-constrained methanocarba derivatives have been synthesized and evaluated for their binding affinity.

Table 1: Binding Affinity of Selected Adenosine Derivatives at Human A3 Adenosine Receptor This table is representative of data for adenosine derivatives and not specifically for this compound.

| Compound | Modification | Binding Affinity (Ki, nM) |

|---|---|---|

| N6-(3-iodobenzyl)-2-chloroadenosine | 2-Cl, N6-substitution | Potent Antagonist Profile |

| (N)-methanocarba derivative | Ring-constrained | Reduced Efficacy |

| Cyclized 4',5'-uronamide derivative | Ring-constrained | 26 nM |

Adenosine receptors transduce signals across the cell membrane by coupling to heterotrimeric G-proteins. nih.gov The specific G-protein activated depends on the receptor subtype. A1 and A3 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors usually couple to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.

The activation of these G-protein signaling cascades is a fundamental step in the cellular response to adenosine analogs. nih.gov This initial signal is then propagated through various downstream pathways, including the modulation of second messenger systems. The interaction between G-protein coupled receptors and nitric oxide signaling pathways is also a recognized component of cellular signal transduction. nih.govnih.gov

Modulation of Intracellular Second Messenger Systems

The activation of adenosine receptors by agonists like this compound and its derivatives directly influences the concentration of intracellular second messengers, which in turn regulate a multitude of cellular functions.

The cAMP signaling pathway is a primary target of adenosine receptor modulation. As mentioned, A2A and A2B receptor activation stimulates adenylyl cyclase to produce cAMP, while A1 and A3 activation inhibits it. The resulting changes in cAMP levels directly impact the activity of Protein Kinase A (PKA). nih.gov

Elevated cAMP levels lead to the activation of PKA, which then phosphorylates a variety of substrate proteins, altering their activity and leading to a cellular response. nih.gov For example, studies in human platelets have shown that agents that increase cAMP levels can activate endothelial-type nitric oxide synthase (ecNOS) through a PKA-dependent pathway. nih.gov Conversely, inhibition of adenylyl cyclase by A1/A3 receptor agonists would lead to decreased PKA activity. The functional effects of adenosine derivatives on forskolin-stimulated cAMP production are a common method to assess their agonist or antagonist properties at these receptors.

In addition to modulating the cAMP pathway, some adenosine receptor signaling, particularly through Gi/o-coupled receptors, can involve the activation of Phospholipase C (PLC). nih.gov PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.gov This increase in intracellular calcium concentration is a critical signaling event that can activate a wide range of cellular processes, including enzyme activation, gene transcription, and muscle contraction. There is also evidence for a distinct PLC and calcium signaling pathway that can be triggered by cAMP itself, independently of PKA, through a Rap GTPase. nih.gov

Nitric Oxide (NO) Production and Signaling Crosstalk

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes. It is synthesized by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3) nih.gov. Each isoform is a product of a different gene and exhibits distinct tissue distribution and regulatory mechanisms . The synthesis of NO from L-arginine is a complex process requiring several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin .

The signaling pathways of NO are diverse and can be broadly categorized into cGMP-dependent and cGMP-independent mechanisms. The most well-characterized pathway involves the activation of soluble guanylyl cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG) nih.gov. However, NO can also exert its effects through post-translational modifications of proteins, such as S-nitrosylation, which is the addition of a nitroso group to a cysteine thiol nih.gov.

There is extensive crosstalk between NO signaling and other major cellular pathways. For instance, NO has been shown to upregulate Wnt/β-catenin signaling by inhibiting the expression of Dickkopf-1 (DKK1), a Wnt antagonist nih.govnih.govresearchgate.net. Furthermore, the interplay between NO and the NF-κB pathway is complex, with NO capable of both promoting and inhibiting NF-κB activity depending on the cellular context frontiersin.orgnih.gov. The activation of the PI3K/Akt pathway can also be modulated by NO, often in a cGMP-dependent manner, leading to downstream effects on cell survival and proliferation nih.govneuroprobe.comresearchgate.net. Additionally, a reciprocal regulatory relationship exists between NO and mitogen-activated protein kinase (MAPK) signaling pathways nih.govresearchgate.netnih.gov.

Impact on Key Cellular Signaling Cascades

The biological activity of adenosine analogs, including derivatives of this compound, is largely attributed to their ability to interfere with fundamental cellular signaling cascades.

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including cell proliferation, differentiation, and stress responses. Key MAPK pathways include the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway and the p38 MAPK pathway. Reactive oxygen species (ROS) are known to trigger the activation of MAPK pathways nih.govresearchgate.netfrontiersin.org. There is significant crosstalk between MAPK signaling and nitric oxide (NO) signaling, with NO being able to modulate MAPK activity and vice versa nih.govresearchgate.netnih.gov. This interplay is a critical component of the cellular response to various stimuli.

The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and tissue homeostasis. Dysregulation of this pathway is frequently associated with diseases such as cancer. A key regulatory aspect of this pathway is the crosstalk with other signaling cascades, notably the NF-κB pathway nih.govresearchgate.netscispace.comuzh.ch. Depending on the cellular context, these two pathways can either positively or negatively regulate each other, forming a complex signaling network nih.govresearchgate.netscispace.comuzh.ch. Furthermore, nitric oxide (NO) has been demonstrated to upregulate Wnt/β-catenin signaling by inhibiting the Wnt antagonist Dickkopf-1 (DKK1) nih.govnih.govresearchgate.net.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory and immune responses. The activity of NF-κB is tightly controlled, and its dysregulation is implicated in numerous inflammatory diseases and cancers. As mentioned, there is a well-established crosstalk between the NF-κB and Wnt/β-catenin signaling pathways, with each pathway capable of influencing the activity of the other nih.govresearchgate.netscispace.comuzh.ch. Additionally, nitric oxide (NO) produced by NOS1 has been shown to promote NF-κB transcriptional activity, highlighting another layer of regulation nih.gov.

The Akt (also known as Protein Kinase B) signaling pathway is a critical mediator of cell survival, proliferation, and metabolism. The activity of Akt is often regulated by upstream signals, including those originating from the PI3K pathway. Nitric oxide has been shown to regulate the phosphorylation and nuclear translocation of Akt nih.gov. Specifically, the protein kinase Akt can directly phosphorylate and activate endothelial nitric oxide synthase (eNOS) nih.govnih.gov. This interaction links the Akt signaling pathway directly to the production of the second messenger NO.

Enzymatic Interactions and Metabolic Transformations in Biological Systems

The metabolic fate of 3'-deoxyadenosine N1-oxide (3'-dANO) has been investigated in Ehrlich ascites tumor cells. The initial and rate-limiting step in its metabolism is the reduction of the N1-oxide to 3'-deoxyadenosine (3'-dA) nih.gov. Once formed, 3'-dA does not accumulate within the cell but is rapidly channeled into one of two competing pathways: phosphorylation or deamination nih.gov.

The phosphorylation of 3'-dA is catalyzed by adenosine kinase, leading to the formation of 3'-deoxyadenosine triphosphate (3'-dATP), which is the cytotoxic form of the compound nih.govnih.gov. Alternatively, 3'-dA can be deaminated by adenosine deaminase to 3'-deoxyinosine (3'-dI) nih.gov. The balance between these two metabolic routes is determined by the relative activities of adenosine kinase and adenosine deaminase within the cell nih.gov. Cells with a higher ratio of adenosine kinase to adenosine deaminase activity tend to accumulate more 3'-dATP and are consequently more sensitive to the cytotoxic effects of 3'-dANO nih.gov.

The development of resistance to 3'-dANO has been associated with changes in the activities of the reductase responsible for the initial reduction, as well as adenosine kinase and adenosine deaminase nih.gov. The synergistic effect observed with the co-administration of 3'-dANO and adenosine deaminase inhibitors highlights the critical role of this enzyme in the deactivation of the drug nih.gov. By blocking the deamination pathway, more 3'-dA is available for phosphorylation to the active 3'-dATP, thereby enhancing its antitumor activity nih.gov.

Table of Research Findings on 3'-deoxyadenosine N1-oxide Metabolism

| Parameter | Observation | Reference |

| Initial Metabolic Step | Reduction of 3'-dANO to 3'-deoxyadenosine (3'-dA). This is the rate-limiting step. | nih.gov |

| Key Metabolites | 3'-deoxyadenosine triphosphate (3'-dATP) and 3'-deoxyinosine (3'-dI). | nih.gov |

| Enzymes Involved | 3'-dANO reductase, Adenosine Kinase, Adenosine Deaminase. | nih.govnih.gov |

| Mechanism of Action | Phosphorylation of 3'-dA to the cytotoxic 3'-dATP. | nih.govnih.gov |

| Mechanism of Inactivation | Deamination of 3'-dA to 3'-dI by adenosine deaminase. | nih.gov |

| Determinant of Sensitivity | The ratio of adenosine kinase to adenosine deaminase activity. | nih.gov |

| Resistance Mechanism | Alterations in the activities of 3'-dANO reductase, adenosine kinase, and adenosine deaminase. | nih.gov |

Substrate Specificity for Adenosine Kinase and Adenosine Deaminase

The metabolic activation and degradation of this compound are critically dependent on its interaction with key enzymes of purine (B94841) metabolism, namely adenosine kinase and adenosine deaminase. In vitro studies have shown that the metabolism of this compound is initiated by a reduction to 3'-deoxyadenosine. nih.gov This reduced metabolite, 3'-deoxyadenosine (also known as cordycepin), then serves as a substrate for both adenosine kinase and adenosine deaminase. nih.govacs.org

Adenosine deaminase (ADA) catalyzes the hydrolytic deamination of adenosine and its analogs. uniprot.orgnih.gov 3'-deoxyadenosine is rapidly metabolized by ADA into its inactive metabolite, 3'-deoxyinosine. acs.orgnih.gov This deamination is a significant limitation to the efficacy of 3'-deoxyadenosine itself. acs.org The development of cellular resistance to this compound has been associated with changes in the activities of both adenosine deaminase and adenosine kinase. nih.gov

Conversely, adenosine kinase (AdK) is a crucial enzyme for the activation of 3'-deoxyadenosine. wikipedia.orgnih.gov It catalyzes the phosphorylation of 3'-deoxyadenosine to 3'-deoxyadenosine monophosphate (3'-dAMP), the first step toward the formation of the active triphosphate form. acs.org Therefore, while this compound is not a direct substrate for these enzymes, its reduced form is, making the activity of both ADA and AdK pivotal in determining the ultimate intracellular concentration of its active metabolites.

Inhibition of Nucleotide Metabolic Enzymes (e.g., Polyadenylate Polymerase, Phosphoribosyl-pyrophosphate Aminotransferase)

The phosphorylated metabolites of 3'-deoxyadenosine, derived from this compound, are known to inhibit key enzymes involved in nucleotide metabolism. One of the primary targets is polyadenylate (poly(A)) polymerase. The triphosphate metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), effectively inhibits this enzyme, which is responsible for adding the poly(A) tail to messenger RNA (mRNA) precursors. acs.orgnih.gov This inhibition leads to the shortening of poly(A) tails, resulting in mRNA destabilization. nih.gov

Another critical enzyme targeted is phosphoribosyl-pyrophosphate aminotransferase (PPAT), also known as amidophosphoribosyltransferase (ATase). acs.orgwikipedia.org This enzyme catalyzes the first committed step in the de novo synthesis of purine nucleotides. wikipedia.org The monophosphate metabolite, 3'-deoxyadenosine monophosphate (3'-dAMP), has been shown to inhibit the activity of PPAT, thereby impeding the synthesis of purines necessary for DNA and RNA production. acs.org

Formation of Phosphorylated Metabolites (e.g., Triphosphate Forms)

The biological activity of this compound is contingent upon its intracellular conversion into phosphorylated metabolites, particularly the triphosphate form. nih.gov The metabolic pathway begins after the initial reduction to 3'-deoxyadenosine. nih.gov This nucleoside analog then enters the phosphorylation cascade.

Monophosphorylation: 3'-deoxyadenosine is first phosphorylated by adenosine kinase (AK) to produce 3'-deoxyadenosine monophosphate (3'-dAMP). acs.org

Diphosphorylation and Triphosphorylation: Subsequently, 3'-dAMP is further phosphorylated twice to yield the active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP). acs.org This two-step process is carried out by the combined actions of adenosine monophosphate kinase (AMPK) and nucleoside diphosphate kinases (NDPK). acs.org

The accumulation of the cytotoxic agent 3'-dATP is significantly enhanced by the inhibition of adenosine deaminase. nih.gov When the primary degradation pathway of 3'-deoxyadenosine to 3'-deoxyinosine is blocked by ADA inhibitors like erythro-9-(2-hydroxy-3-nonyl) adenine (EHNA) or 2'-deoxycoformycin (B8070352), the substrate is shunted towards the phosphorylation pathway, leading to a profound stimulation in the accumulation of 3'-dATP. nih.gov

Nucleic Acid Metabolism Interference Research

The active triphosphate metabolite of this compound, 3'-dATP, interferes with nucleic acid metabolism through several distinct mechanisms. These actions primarily disrupt the synthesis and elongation of RNA chains.

Inhibition of Viral RNA Polymerases

Nucleoside analogs are a cornerstone of antiviral therapy, often targeting viral polymerases. nih.gov The triphosphate derivative of 3'-deoxyadenosine (cordycepin), 3'-dATP, functions as an ATP mimic and can be incorporated into a growing RNA chain by viral RNA-dependent RNA polymerases (RdRPs). nih.gov However, because 3'-deoxyadenosine lacks the crucial 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide, its incorporation results in the immediate cessation of RNA synthesis. nih.gov This mechanism makes it an effective chain terminator for viral RNA. nih.gov

Termination of RNA Elongation

The primary mechanism by which 3'-dATP interferes with nucleic acid metabolism is through the termination of RNA chain elongation. acs.org During transcription, RNA polymerase moves along a DNA template, adding complementary nucleotides to the growing RNA strand. khanacademy.org When 3'-dATP is incorporated in place of ATP, the absence of a 3'-hydroxyl group on its ribose sugar moiety prevents the formation of the subsequent 3'-5' phosphodiester bond. nih.gov This event effectively halts the progression of the RNA polymerase, leading to the premature termination of the transcript. acs.orgcaymanchem.com This action has been observed with RNA polymerase in E. coli. caymanchem.com

| Mechanism | Description | Key Metabolite | Reference |

|---|---|---|---|

| Inhibition of Viral RNA Polymerase | Acts as an ATP analog and, upon incorporation, terminates the viral RNA chain due to the lack of a 3'-hydroxyl group. | 3'-dATP | nih.gov |

| Termination of RNA Elongation | Incorporation into a growing RNA strand prevents the formation of the next phosphodiester bond, halting transcription. | 3'-dATP | acs.orgcaymanchem.com |

| Interaction with DNA-dependent RNA Polymerase | Serves as a substrate for RNA polymerase, leading to chain termination. | 3'-dATP | caymanchem.com |

Interactions with DNA-dependent RNA Polymerases

The chain-terminating effect of 3'-dATP is not limited to viral RNA-dependent polymerases. It also extends to DNA-dependent RNA polymerases, which are responsible for transcribing genetic information from DNA to RNA in most organisms. nih.gov Research has demonstrated that 3'-Amino-3'-deoxyadenosine-5'-O-triphosphate can terminate the synthesis of RNA strands catalyzed by the RNA polymerase in E. coli, a well-studied example of a DNA-dependent RNA polymerase. caymanchem.com This indicates that the active metabolite of this compound can disrupt the fundamental process of transcription in both prokaryotic and, by extension, eukaryotic systems.

Cellular Transport Mechanisms and Intracellular Accumulation

The efficacy of this compound and its derivatives as intracellular agents is fundamentally dependent on their ability to traverse the plasma membrane and accumulate within the cell. The mechanisms governing this transport are critical for understanding their biological activity. Cellular uptake is primarily mediated by specialized protein channels known as nucleoside transporters, though other pathways may also be involved.

Nucleoside Transporter Interactions

The principal route for cellular entry of nucleosides and their analogs is through nucleoside transporters (NTs). While specific transport studies on this compound are not extensively documented, research on the closely related parent compound, 3'-deoxyadenosine (cordycepin), provides significant insights. This compound is known to enter cells via human equilibrative nucleoside transporters (hENT1). acs.org However, its clinical development has been partly hindered by poor cellular uptake, which is attributed to low expression of hENT1 in some contexts. acs.orged.ac.uk

The transport of nucleoside analogs is a complex process influenced by the specific transporter subtype and the chemical structure of the analog. The modification at the 3'-position of the ribose sugar, a key feature of this class of compounds, can significantly affect its recognition and translocation by transporter proteins. These compounds may act as substrates, being actively moved into the cell, or as inhibitors, blocking the transport of natural nucleosides. Prodrug strategies, such as the ProTide NUC-7738 (a phosphoramidate (B1195095) prodrug of 3'-deoxyadenosine), have been developed to bypass the reliance on nucleoside transporters and overcome resistance mechanisms related to poor uptake. ed.ac.uk

Table 1: Nucleoside Transporter Interactions with Adenosine Analogs

| Compound | Transporter | Finding | Reference |

|---|---|---|---|

| 3'-Deoxyadenosine (Cordycepin) | Human Equilibrative Nucleoside Transporter 1 (hENT1) | Believed to be a primary route for cellular entry. acs.org | acs.org |

| 3'-Deoxyadenosine (Cordycepin) | Human Equilibrative Nucleoside Transporter 1 (hENT1) | Cellular uptake can be poor, limiting bioavailability and in vivo activity. ed.ac.uk | ed.ac.uk |

| NUC-7738 (ProTide of 3'-dA) | N/A (Transporter-independent) | Designed to bypass hENT1-dependent uptake, thereby overcoming a key mechanism of resistance. ed.ac.uk | ed.ac.uk |

Cellular and in Vitro Biological Investigations of Adenosine, 3 Amino 3 Deoxy , 1 Oxide

Effects on Cell Proliferation and Viability in Research Cell Lines

The primary cytotoxic mechanism of Adenosine (B11128), 3'-amino-3'-deoxy-, 1-oxide is linked to its intracellular metabolism. The compound itself is a prodrug that becomes active upon cellular uptake and conversion. The metabolic pathway is initiated by the reduction of the N1-oxide to form 3'-deoxyadenosine (cordycepin). Subsequently, 3'-deoxyadenosine is phosphorylated by adenosine kinase to its active cytotoxic form, 3'-deoxyadenosine triphosphate (3'-dATP), or is deaminated by adenosine deaminase to 3'-deoxyinosine. nih.govnih.gov

The antitumor activity of this compound has been predominantly studied in Ehrlich ascites tumor cells. Research has demonstrated a significant correlation between the intracellular accumulation of 3'-dATP and the inhibition of tumor growth. nih.gov The efficacy of Adenosine, 3'-amino-3'-deoxy-, 1-oxide is highly dependent on the enzymatic makeup of the cancer cells, specifically the ratio of adenosine kinase to adenosine deaminase activity. nih.gov

In a study involving seven different strains of Ehrlich ascites tumor cells, two strains that were markedly inhibited by the compound showed a 5- to 10-fold higher accumulation of 3'-dATP compared to the five resistant strains. nih.gov This sensitivity was attributed to a 15-fold higher ratio of adenosine kinase to adenosine deaminase activity in the sensitive cell lines. nih.gov Furthermore, the simultaneous administration of adenosine deaminase inhibitors, such as erythro-9-(2-hydroxy-3-nonyl) adenine (B156593) (EHNA) or 2'-deoxycoformycin (B8070352), with this compound in mice with resistant Ehrlich ascites tumors resulted in an 80%-90% inhibition of tumor growth by preventing the degradation of the active intermediate. nih.gov

| Cell Strain | Tumor Growth Inhibition by 3'-dANO (in vivo) | 3'-dATP Accumulation (nmol/h per mg cells) | Ratio of Adenosine Kinase / Adenosine Deaminase Activity |

|---|---|---|---|

| Sensitive Strain 1 | Marked Inhibition | 1.4 | ~15x higher than resistant strains |

| Sensitive Strain 2 | Marked Inhibition | 2.2 | |

| Resistant Strain 1 | No Inhibition | 5-10x lower than sensitive strains | Low |

| Resistant Strain 2 | No Inhibition | ||

| Resistant Strain 3 | No Inhibition | ||

| Resistant Strain 4 | No Inhibition | ||

| Resistant Strain 5 | No Inhibition |

Induction of Apoptosis and Cell Cycle Modulation Studies

Investigations into the specific mechanisms of cell death induced by this compound have provided some insights. Flow-cytometric DNA analysis of Ehrlich tumor cells treated with the compound, both in vitro and in vivo, did not show any therapy-induced changes in cell-cycle distribution. nih.gov This finding suggests that the compound does not modulate the cell cycle by arresting it at a specific phase, but rather that it kills cells randomly throughout all phases of the cycle. nih.gov

There is currently no specific research available that details the caspase activation pathways following treatment with this compound.

Specific studies on the gene expression analysis of pro-apoptotic and anti-apoptotic markers, such as those belonging to the Bcl-2 family, in response to this compound have not been reported in the available scientific literature.

Immunomodulatory Research in Cell Culture Systems

While the parent compound 3'-amino-3'-deoxyadenosine (B1194517) has been noted for its antitumor properties, specific research on the direct immunomodulatory effects of this compound in cell culture systems is not currently available. acs.org

There is no available data from in vitro studies specifically examining the regulation of cytokine and chemokine production by cells treated with this compound.

Currently, there are no published studies that have specifically investigated the effects of this compound on macrophage activation and function.

Anti-Inflammatory Effects in In Vitro Models

This compound (ANO) has demonstrated significant anti-inflammatory properties in various in vitro settings. nih.govresearchgate.net As a naturally occurring molecule discovered in royal jelly, ANO is structurally similar to adenosine but is more functionally potent, partly because it is resistant to degradation by adenosine deaminase. nih.govresearchgate.net This resistance allows it to exert more sustained effects compared to adenosine, which has a very short half-life. nih.govresearchgate.net

Suppression of Pro-inflammatory Mediators

Research has shown that ANO is a potent inhibitor of pro-inflammatory mediator secretion in immune cells. nih.govresearchgate.net In studies involving mouse peritoneal macrophages and the human monocytic cell line THP-1 stimulated with lipopolysaccharide (LPS) plus interferon-gamma (IFN-γ), ANO inhibited the secretion of inflammatory cytokines at much lower concentrations than adenosine. nih.govresearchgate.net Specifically, it has been shown to suppress the production of mediators such as Interleukin-6 (IL-6). researchgate.net The mechanism for this suppression is linked, at least in part, to the up-regulation of the anti-inflammatory transcription factor c-Fos. nih.govresearchgate.net This activity was found to be more potent than that of several synthetic adenosine receptor (AR) agonists, indicating a distinct and powerful anti-inflammatory profile. nih.govresearchgate.net

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Inhibited Mediator | Key Finding | Reference |

|---|---|---|---|---|

| Mouse Peritoneal Macrophages | LPS + IFN-γ | Pro-inflammatory Cytokines (e.g., IL-6) | ANO inhibited secretion at much lower concentrations than adenosine. | nih.gov, researchgate.net |

Investigation of Antiviral Activity in Cell Cultures

The antiviral potential of adenosine analogs has been a subject of significant research. While studies focusing specifically on the 1-oxide variant are limited, research into the closely related compound 3'-amino-3'-deoxyadenosine provides critical insights into the potential mechanisms of action.

Inhibition of Viral Replication Stages (e.g., Reverse Transcription)

Analogs of 3'-amino-3'-deoxyadenosine have been shown to possess antiviral activity against the Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov Research indicates that these compounds inhibit a crucial early step in the HIV-1 replication cycle, which is believed to be reverse transcription. nih.gov This process is where the viral RNA is converted into DNA, a step essential for the virus to integrate into the host cell's genome. nih.gov The inhibitory action of 3'-aminonucleoside analogs like 3'-amino-3'-deoxyadenosine triphosphate was observed in acutely infected cells, marking them as a distinct class of HIV-1 replication inhibitors. nih.gov

Table 2: In Vitro Antiviral Activity of 3'-amino-3'-deoxyadenosine Analogs

| Virus | Cell Type | Mechanism of Action | Finding | Reference |

|---|

Research into Anticancer Mechanisms in Various Cancer Cell Lines

The role of adenosine and its analogs in cancer biology is multifaceted, involving the modulation of tumor growth, angiogenesis, and the cellular response to hypoxia.

Inhibition of Angiogenesis-Related Factors

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Adenosine can influence this process through various pathways. For instance, the stimulation of the A3 adenosine receptor has been shown to increase the accumulation of angiopoietin-2 (Ang-2), an angiogenesis-related factor, through the induction of HIF-1α. nih.gov Conversely, other adenosine-related compounds, such as thrombospondin-1 (TSP-1), which contains regions that mediate anti-angiogenic effects, can suppress neovascularization. nih.gov These compounds can inhibit angiogenesis driven by factors like basic fibroblast growth factor (FGF-2) and vascular endothelial growth factor (VEGF). nih.gov While direct studies on ANO's effect on specific angiogenesis factors are not detailed in the provided context, the broader family of adenosine-related molecules shows a clear capacity to modulate this critical cancer-related process.

Regulation of Hypoxia-Inducible Factor-1 (HIF-1) Accumulation

Hypoxia-inducible factor-1 (HIF-1) is a critical transcription factor that allows tumor cells to adapt to low-oxygen (hypoxic) environments, a common feature of solid tumors. nih.govresearchmap.jp The regulation of the HIF-1α subunit is a key control point. nih.govyoutube.com Under hypoxic conditions, adenosine has been shown to upregulate the expression of HIF-1α protein in human melanoma cells in a dose- and time-dependent manner. nih.gov This effect is mediated exclusively through the A3 adenosine receptor subtype. nih.govnih.gov The stimulation of the A3 receptor in a hypoxic environment activates signaling pathways that lead to an increase in HIF-1α and subsequently affects tumor biology. nih.gov Nitric oxide (NO) is another molecule that can regulate HIF-1α stability; high concentrations of NO can stabilize HIF-1α, whereas lower concentrations can cause its decrease. nih.gov This complex regulatory network highlights how adenosine-related compounds could influence tumor adaptation and progression by modulating HIF-1 activity.

Table 3: In Vitro Anticancer Mechanisms Associated with Adenosine Analogs

| Mechanism | Cell Line / Model | Modulator | Effect | Reference |

|---|---|---|---|---|

| Angiogenesis | Human Melanoma (A375) | Adenosine (via A3 Receptor) | Increases angiopoietin-2 (Ang-2) accumulation. | nih.gov |

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound (ANO) |

| Adenosine |

| 3'-amino-3'-deoxyadenosine |

| 3'-amino-3'-deoxyadenosine triphosphate |

| Interleukin-6 (IL-6) |

| Interferon-gamma (IFN-γ) |

| Lipopolysaccharide (LPS) |

| c-Fos |

| Angiopoietin-2 (Ang-2) |

| Hypoxia-Inducible Factor-1 (HIF-1) |

| Hypoxia-Inducible Factor-1α (HIF-1α) |

| Basic fibroblast growth factor (FGF-2) |

| Vascular endothelial growth factor (VEGF) |

| Thrombospondin-1 (TSP-1) |

Cardioprotective Effects in Cell-Based Assays

The potential for adenosine and its analogues to protect cardiac cells from injury, particularly in the context of ischemia-reperfusion, is a significant area of research. While extensive data exists for adenosine and other derivatives, specific investigations into this compound are in their nascent stages.

Simulated Ischemia/Reperfusion Injury Models

At present, there is a lack of specific published research detailing the effects of this compound in cell-based models of simulated ischemia/reperfusion injury. General research into adenosine-related compounds has shown that activation of adenosine receptors, such as A1 and A3, can initiate signaling cascades that protect cardiac myocytes from hypoxic damage. nih.govnih.gov These protective mechanisms are often studied in models that mimic the cellular stress of a heart attack, where cells are deprived of oxygen and nutrients and then re-exposed to them. frontiersin.org However, dedicated studies to determine if this compound elicits similar cardioprotective responses are needed to establish its specific activity profile.

Metabolic Regulation Studies in Cultured Cells

The metabolic influence of adenosine analogues is another critical aspect of their biological characterization. These compounds have the potential to interact with various metabolic pathways, including energy substrate utilization.

Substrate Utilization and Energy Metabolism

Detailed studies focusing on the direct impact of this compound on substrate utilization and energy metabolism in cultured cells are not yet available in the public domain. Research on related compounds, such as 3'-deoxyadenosine (cordycepin), has demonstrated effects on cellular metabolism. For instance, in certain cancer cell lines, 3'-deoxyadenosine has been shown to influence metabolic pathways, although these effects are linked to its cytotoxic properties. It is important to note that this compound is a distinct chemical entity, and its metabolic effects may differ significantly. Further investigation is required to delineate how this specific N-oxide derivative influences processes such as glucose uptake, glycolysis, and mitochondrial respiration in various cell types.

Preclinical in Vivo Research Models Non Human of Adenosine, 3 Amino 3 Deoxy , 1 Oxide Activity

Animal Model Studies on Antitumor Efficacy and Mechanisms

Research in animal models has explored the potential of Adenosine (B11128), 3'-amino-3'-deoxy-, 1-oxide, also referred to as 3'-deoxyadenosine N1-oxide (3'-dANO), as an antitumor agent. These studies have primarily focused on its ability to inhibit tumor proliferation and its synergistic action with other compounds.

In vivo studies using a mouse model with Ehrlich ascites tumor cells demonstrated the antitumor properties of Adenosine, 3'-amino-3'-deoxy-, 1-oxide. While the compound's efficacy can be limited by the development of resistance in some tumor cells, its combination with other agents has shown significant potential. nih.gov The mechanism of resistance in these tumor cells involves enzymatic changes, including those related to reductase, adenosine kinase, and adenosine deaminase. nih.gov

A notable finding is the synergistic effect observed when this compound is administered alongside adenosine deaminase inhibitors. nih.gov In mice bearing Ehrlich ascites tumor cells resistant to the compound alone, simultaneous administration with inhibitors like erythro-9-(2-hydroxy-3-nonyl) adenine (B156593) (EHNA) or 2'-deoxycoformycin (B8070352) (2'-dCF) led to a remarkable 80%-90% inhibition of tumor growth. nih.gov This combination also doubled the survival time of the tumor-bearing mice. nih.gov The underlying mechanism involves the prevention of the breakdown of 3'-deoxyadenosine (a metabolite of the primary compound) into 3'-deoxyinosine, which leads to an increased accumulation of the cell-toxic agent 3'-dATP. nih.gov

Table 1: Antitumor Efficacy of this compound in a Mouse Model

| Animal Model | Tumor Type | Treatment | Key Findings | Reference |

|---|---|---|---|---|

| Mice | Ehrlich Ascites Tumor (resistant to 3'-dANO) | 3'-dANO + 2'-deoxycoformycin (2'-dCF) | 80-90% inhibition of tumor growth; Survival time increased by a factor of 2. | nih.gov |

| Mice | Ehrlich Ascites Tumor (resistant to 3'-dANO) | 3'-dANO + erythro-9-(2-hydroxy-3-nonyl) adenine (EHNA) | 80-90% inhibition of tumor growth. | nih.gov |

Investigation of Anti-inflammatory Responses in Animal Models

The anti-inflammatory properties of this compound (referred to as Adenosine N1-oxide or ANO in these studies) have been investigated, showing promising results in animal models of acute inflammation. nih.govresearchgate.net This compound is a naturally occurring molecule found in royal jelly and is noted for its resistance to degradation by adenosine deaminase, unlike adenosine itself. nih.gov

In a lipopolysaccharide (LPS)-induced endotoxin (B1171834) shock model in mice, administration of this compound demonstrated significant protective effects. nih.gov Both intravenous and oral administration resulted in a significant reduction in lethality and an increased survival rate. nih.gov Mechanistic analysis points towards the upregulation of the anti-inflammatory transcription factor c-Fos as a contributing factor to its ability to suppress pro-inflammatory cytokine secretion. nih.govresearchgate.net The compound was shown to be more potent than adenosine in inhibiting the secretion of a wide range of pro-inflammatory cytokines by peritoneal macrophages. nih.gov

Table 2: Anti-inflammatory Effects of this compound

| Animal Model | Inflammation Model | Key Findings | Reference |

|---|---|---|---|

| Mice | LPS-induced endotoxin shock | Significantly reduced lethality and increased survival rate. | nih.gov |

| Mice | LPS-induced endotoxin shock | Suppressed secretion of pro-inflammatory cytokines. | nih.govresearchgate.net |

Cardioprotective Effects in Animal Models of Ischemia/Reperfusion Injury

Based on the available search results, there are no specific preclinical in vivo studies investigating the cardioprotective effects of this compound in animal models of ischemia/reperfusion injury. While the parent molecule, adenosine, is known to have cardioprotective roles, dedicated research on the 1-oxide derivative in this context has not been identified. nih.govnih.gov

Studies on Metabolic Effects in Animal Models

Current search results did not yield specific preclinical in vivo studies focused on the metabolic effects of this compound. Research on related compounds like adenosine and cordycepin (B1669437) (3'-deoxyadenosine) shows various metabolic activities, but direct evidence for the 1-oxide derivative in animal models is not presently available in the reviewed literature. nih.gov

Pharmacokinetic and Biodistribution Research in Preclinical Species

The study of how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to understanding its potential as a therapeutic agent. For this compound, also known as 3'-deoxyadenosine N1-oxide (3'-dANO), preclinical research in animal models, primarily mice, has provided initial insights into its pharmacokinetic profile and tissue distribution following systemic administration.

Pharmacokinetic investigations have revealed that after intraperitoneal (i.p.) injection in mice, this compound is rapidly absorbed into the bloodstream. nih.gov The maximum plasma concentration of the compound is reached approximately 10 minutes post-injection. nih.gov Following this peak, the concentration in the plasma declines with a reported half-life of about 40 minutes, indicating a relatively rapid clearance from systemic circulation. nih.gov

The metabolic fate of this compound is a critical aspect of its in vivo activity. Research has shown that it is partly excreted from the body unchanged. nih.gov A significant portion of the compound, however, undergoes metabolism. One of the primary metabolites identified is 3'-deoxyinosine. nih.gov This conversion is a key step in the compound's metabolic pathway.

Furthermore, the research highlights the conversion of this compound to its active triphosphate form, 3'-deoxyadenosine triphosphate (3'-dATP). A transient accumulation of 3'-dATP has been observed in the liver and kidneys of mice within a 24-hour period following administration. nih.gov The peak concentrations of this active metabolite in these organs are typically reached between 2 to 3 hours post-injection. nih.gov This accumulation in specific organs is a key finding in understanding the compound's biodistribution and potential sites of action.

A thorough review of the available scientific literature reveals a notable gap in the understanding of the oral bioavailability of this compound. To date, no specific studies detailing the absorption and pharmacokinetic profile of this compound following oral administration in animal models have been published.

While direct data is absent, the study of related adenosine analogues, such as cordycepin (3'-deoxyadenosine), may offer some inferential insights. Research on cordycepin has indicated that it generally exhibits poor oral absorption. This is largely attributed to extensive metabolism within the gastrointestinal tract, a phenomenon often referred to as first-pass metabolism. When administered orally to rats, cordycepin itself was not detected in the plasma; instead, its metabolite, 3'-deoxyinosine, was absorbed into the systemic circulation. This suggests that for some adenosine analogues, the prodrug form may be heavily metabolized before it can be absorbed intact.

Given that this compound is also metabolized to 3'-deoxyinosine, it is plausible that it could undergo a similar fate if administered orally. nih.gov The enzymatic environment of the gut could potentially lead to significant degradation, thereby limiting its oral bioavailability. However, without direct experimental evidence, this remains a point of speculation. The lack of research into the oral pharmacokinetics of this compound represents a significant area for future investigation to determine its potential for oral drug development.

Pharmacokinetic Parameters of this compound in Mice (Intraperitoneal Administration)

| Parameter | Value | Species | Administration Route | Source |

| Time to Maximum Plasma Concentration (Tmax) | ~10 minutes | Mouse | Intraperitoneal | nih.gov |

| Plasma Half-life (t1/2) | ~40 minutes | Mouse | Intraperitoneal | nih.gov |

| Primary Metabolite | 3'-deoxyinosine | Mouse | Intraperitoneal | nih.gov |

| Active Metabolite | 3'-deoxyadenosine triphosphate (3'-dATP) | Mouse | Intraperitoneal | nih.gov |

Biodistribution of 3'-deoxyadenosine triphosphate (3'-dATP) in Mice Following Administration of this compound

| Organ | Observation | Time to Peak Concentration | Source |

| Liver | Transient accumulation of 3'-dATP | ~2-3 hours | nih.gov |

| Kidney | Transient accumulation of 3'-dATP | ~2-3 hours | nih.gov |

Computational and Structural Elucidation Research of Adenosine, 3 Amino 3 Deoxy , 1 Oxide

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of a ligand to its receptor.

Elucidation of Binding Poses and Affinities

While direct molecular docking studies on Adenosine (B11128), 3'-amino-3'-deoxy-, 1-oxide are not extensively available in the current literature, research on its close analog, 3'-amino-3'-deoxyadenosine (B1194517), provides valuable insights into its potential interactions with adenosine receptors. One significant study investigated the binding of 3'-amino-3'-deoxyadenosine to a mutant human A3 adenosine receptor (H272E). nih.govnih.govnih.gov In this engineered receptor, a histidine residue at position 272 was replaced by a glutamate (B1630785), introducing a negative charge in the proposed ribose-binding region. nih.gov

Molecular modeling suggested a direct electrostatic interaction between the positively charged 3'-amino group of the ligand and the newly introduced negatively charged glutamate residue of the mutant receptor was possible, although the modeling did not fully support this as the primary interaction. nih.govnih.gov This "neoceptor" approach, where both the ligand and receptor are modified to create complementary interactions, demonstrated a significant enhancement in binding affinity. nih.gov

The binding affinity of 3'-amino-3'-deoxyadenosine for the mutant H272E A3 receptor was found to be significantly increased. nih.govnih.govnih.gov The table below summarizes the reported binding affinity.

| Compound | Receptor | Ki (nM) | Fold Enhancement vs. Wild-Type |

| 3'-amino-3'-deoxyadenosine | Mutant Human A3 Adenosine Receptor (H272E) | 75 | 7-fold |

Data sourced from studies on a mutant adenosine A3 receptor. nih.govnih.govnih.gov

This enhanced potency highlights the critical role of the 3'-amino group in receptor recognition and binding. The study also noted that the corresponding 2'- and 5'-amino analogues did not show a similar significant increase in affinity, underscoring the specific importance of the 3'-position for this enhanced interaction. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational changes and stability of ligand-receptor complexes over time.

Ligand-Induced Conformational Changes in Receptor Structures

Currently, there is a lack of specific molecular dynamics simulation studies focused on Adenosine, 3'-amino-3'-deoxy-, 1-oxide or its direct analogs complexed with a receptor. However, MD simulations are a critical tool for understanding how a ligand like this might affect its target receptor. nih.gov Such studies would typically involve placing the docked ligand-receptor complex in a simulated physiological environment, including water molecules and ions, and then calculating the atomic forces and resulting motions over a set period.

Stability and Dynamics of Compound-Receptor Complexes

While specific data is unavailable for this compound, MD simulations would be essential to assess the stability of its complex with a target receptor. nih.gov By analyzing the root-mean-square deviation (RMSD) of the ligand and key receptor residues over the simulation time, researchers can determine if the binding pose predicted by molecular docking is stable. A stable complex would show minimal deviation from the initial docked conformation.

Furthermore, MD simulations can elucidate the dynamic nature of the interactions between the compound and the receptor. This includes the formation and breaking of hydrogen bonds and other non-covalent interactions. Understanding the dynamics of these interactions is crucial for a complete picture of the ligand's binding mechanism and can provide valuable information for the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. These models relate the quantitative chemical structure of a compound to its biological activity.

X-ray Crystallography and NMR Studies of Compound-Target Complexes (if available)

Direct X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy data for "this compound" bound to a biological target, such as an adenosine receptor, are not currently present in the reviewed literature. However, the structural elucidation of related compounds provides a framework for understanding its potential interactions.

For instance, the crystal structure of other 3'-amino-3'-deoxy derivatives has been determined, offering insights into the conformation of the sugar moiety researchgate.net. These studies are crucial for building accurate computational models. While not a compound-target complex, the analysis of the crystal structure of free ligands helps to define the conformational preferences that will influence binding to a receptor.

NMR spectroscopy has been employed to study the structure of aminated polysaccharides, including those containing 3-amino-3-deoxy-allose units researchgate.net. These studies help in assigning chemical shifts and understanding the local chemical environment of the amino and deoxy functionalities on the sugar ring, which is analogous to the ribose in "this compound".

Furthermore, research into the chemical behavior of adenosine N-oxides reveals their reactivity and potential for rearrangement, which is a critical consideration in structural studies acs.orgnih.gov. The N-oxide moiety can influence the electronic distribution of the purine (B94841) ring and its hydrogen bonding capabilities.

In the absence of direct experimental structures for the title compound, the scientific community relies heavily on the computational methods discussed in the following section to predict its binding mode and interactions.

Homology Modeling of Adenosine Receptor Subtypes for Ligand Design

Homology modeling has become an indispensable tool for studying the structure of G protein-coupled receptors (GPCRs), including the adenosine receptor subtypes (A1, A2A, A2B, and A3), for which experimental structures were historically scarce nih.govnih.govnih.govresearchgate.netacs.org. The availability of crystal structures for related GPCRs, such as bovine rhodopsin and the β2-adrenergic receptor, and more recently, for the adenosine A2A and A1 receptors, has provided templates for building reliable models of the other subtypes nih.govresearchgate.netnih.govfrontiersin.org.

These models are crucial for designing and understanding the structure-activity relationships (SAR) of various ligands, including agonists and antagonists. For instance, homology models of the A3 adenosine receptor have been used to understand the binding of selective antagonists and to guide the design of new ones nih.govnih.gov. These models have identified key interacting residues, such as Asn250 and Phe168, which are important for ligand recognition nih.gov.

Docking studies using these homology models have been performed with a range of adenosine analogs. Research on 3'-amino-3'-deoxyadenosine has shown that the introduction of an amino group at the 3' position of the ribose can significantly affect binding affinity and selectivity. One study found that 3'-amino-3'-deoxyadenosine was more potent at a mutant A3 receptor (H272E) compared to the wild-type, suggesting a specific interaction of the 3'-amino group within the binding pocket nih.gov. Molecular modeling in this study, however, did not support a direct electrostatic interaction with the mutated residue, indicating the complexity of the binding interactions nih.gov.

The general binding mode for adenosine agonists in adenosine receptors involves the ribose moiety interacting with transmembrane helices (TMs) 6 and 7, while the adenine (B156593) core is positioned towards TM3 nih.gov. The N-oxide group in "this compound" would likely alter the hydrogen-bonding pattern of the adenine core with key residues in the binding site.

Homology models of the A1 adenosine receptor have also been extensively used to study agonist and antagonist binding nih.govcapes.gov.br. These models have been instrumental in proposing different binding orientations for ligands and in rationalizing the effects of site-directed mutagenesis experiments nih.gov. The development of new homology models for the A3 adenosine receptor has even helped to elucidate the subtle chemical changes that can shift a ligand from being an antagonist to an agonist acs.org.

The table below summarizes key aspects of homology modeling studies on adenosine receptors relevant to understanding the potential interactions of "this compound".

| Receptor Subtype | Template Used (Example) | Key Findings from Modeling Studies | Relevant Ligand Analogs Studied |

| A1 Receptor | Bovine Rhodopsin, β2-Adrenergic Receptor, A2A Receptor | Identification of key residues in the binding pocket; models for agonist and antagonist binding. nih.govnih.gov | N6-cyclopentyladenosine (CPA), 1,3-dipropyl-8-cyclopentylxanthine (DPCPX). nih.gov |

| A2A Receptor | Bovine Rhodopsin, β2-Adrenergic Receptor | Validation of homology modeling as a useful tool for predicting ligand docking. nih.govresearchgate.net | Adenosine, ZM241385. nih.govunipi.it |

| A3 Receptor | A2A Adenosine Receptor | Elucidation of binding modes for agonists and antagonists; guidance for SAR studies and design of new ligands. nih.govacs.orgnih.gov | 3'-amino-3'-deoxyadenosine, various selective antagonists. nih.govnih.govnih.gov |

These computational approaches, while predictive in nature, provide a robust framework for understanding the molecular determinants of ligand recognition and for guiding the synthesis and evaluation of new compounds like "this compound" for therapeutic purposes.

Advanced Methodologies and Analytical Approaches in Research on Adenosine, 3 Amino 3 Deoxy , 1 Oxide

Biosensor and Ligand Displacement Assays for Receptor Affinity Determination